2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide is a complex organic compound that features a cyano group, a morpholine ring, a thiazole ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with thiourea.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.
Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify optimal reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of various industrial chemicals. Its unique structure makes it a valuable starting material for the production of high-value chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-18(19-8-4-2-5-9-19)27-24(30)21(17-26)16-22-23(20-10-6-3-7-11-20)28-25(32-22)29-12-14-31-15-13-29/h2-11,16,18H,12-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZYQOOHGHJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(N=C(S2)N3CCOCC3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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